Symetine
Overview
Description
Preparation Methods
The preparation of Symetine involves several synthetic routes and reaction conditions. One common method includes the hydrolysis of nitriles under mildly basic conditions induced by hydrogen peroxide . Industrial production methods often involve the use of electrosynthesis, which offers numerous advantages such as improved safety credentials from hazardous reagents being generated in situ rather than handled directly .
Chemical Reactions Analysis
Symetine undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different products.
Reduction: The compound can be reduced using common reducing agents.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation and various reducing agents for reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Symetine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study various chemical reactions and mechanisms.
Biology: Employed in the study of amoebic liver abscesses in guinea pigs.
Medicine: Investigated for its potential antiparasitic properties and its effects on different pathogens.
Industry: Utilized in the development of new antiparasitic agents and other related compounds.
Mechanism of Action
The mechanism of action of Symetine involves its interaction with specific molecular targets and pathways. It exhibits antiprotozoal activity against Entamoeba histolytica and ameliorates the amebic liver abscess in guinea pig models . The exact molecular targets and pathways involved in its action are still under investigation.
Comparison with Similar Compounds
Symetine can be compared with other similar compounds such as Temephos, OfChi-h-IN-2, and Norlichexanthone . These compounds also exhibit antiparasitic activity but differ in their specific targets and mechanisms of action. This compound’s uniqueness lies in its specific application for studying amoebic liver abscesses in guinea pigs, which sets it apart from other antiparasitic agents .
Properties
IUPAC Name |
N-[[4-[2-[4-[[hexyl(methyl)amino]methyl]phenoxy]ethoxy]phenyl]methyl]-N-methylhexan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48N2O2/c1-5-7-9-11-21-31(3)25-27-13-17-29(18-14-27)33-23-24-34-30-19-15-28(16-20-30)26-32(4)22-12-10-8-6-2/h13-20H,5-12,21-26H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGLWUPIJXJSOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN(C)CC1=CC=C(C=C1)OCCOC2=CC=C(C=C2)CN(C)CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20864606 | |
Record name | N,N'-[Ethane-1,2-diylbis(oxy-4,1-phenylenemethylene)]bis(N-methylhexan-1-amine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20864606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15599-45-8 | |
Record name | Symetine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015599458 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N'-[Ethane-1,2-diylbis(oxy-4,1-phenylenemethylene)]bis(N-methylhexan-1-amine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20864606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SYMETINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZ8WTY8051 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.